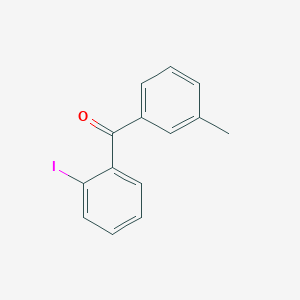

2-Iodo-3'-methylbenzophenone

説明

2-Iodo-3'-methylbenzophenone is a halogenated benzophenone derivative featuring an iodine substituent at the 2-position of one aromatic ring and a methyl group at the 3'-position of the second ring. Benzophenones are widely studied for their roles in organic synthesis, photochemical applications, and biological activities. The iodine atom in this compound introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

特性

IUPAC Name |

(2-iodophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNZHFPSYPVQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3’-methylbenzophenone can be achieved through several synthetic routes. One common method involves the iodination of 3’-methylbenzophenone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of 2-Iodo-3’-methylbenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

化学反応の分析

Types of Reactions: 2-Iodo-3’-methylbenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group under strong oxidizing conditions.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Reactions: Formation of various substituted benzophenones.

Oxidation Reactions: Formation of 2-Iodo-3’-carboxybenzophenone.

Reduction Reactions: Formation of 2-Iodo-3’-methylbenzyl alcohol.

科学的研究の応用

2-Iodo-3’-methylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

作用機序

The mechanism of action of 2-Iodo-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The iodine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

類似化合物との比較

Structural and Substituent Effects

The following benzophenone derivatives are structurally related to 2-Iodo-3'-methylbenzophenone, differing primarily in halogenation, substituent positions, and functional groups:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| This compound | Iodo (2-), Methyl (3'-) | High molecular weight, polarizable iodine atom |

| 2-Chloro-3'-methylbenzophenone | Chloro (2-), Methyl (3'-) | Smaller halogen, lower lipophilicity |

| 3-Chloro-4"-methylbenzophenone | Chloro (3-), Methyl (4") | Altered substituent positions |

| 2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone (227) | Hydroxyl (2,2',3,5'), Methyl (3') | Polar, hydrogen-bonding capacity |

| 3-Methoxy-3":4"-methylbenzophenone | Methoxy (3-), Methyl (4") | Electron-donating methoxy group |

Key Observations :

- Iodine’s larger atomic radius may also sterically hinder interactions in biological systems compared to chlorine .

- Substituent Position: The 3'-methyl group in this compound may confer steric effects distinct from 4"-methyl analogs, influencing crystal packing or binding to biological targets .

- Functional Group Diversity : Hydroxyl groups in compound 227 increase polarity and enable hydrogen bonding, contrasting with the lipophilic iodine and methyl groups in the target compound. This difference likely impacts solubility and bioactivity profiles .

Physicochemical Properties

- Lipophilicity : The iodine substituent likely increases logP compared to chloro or methoxy analogs, enhancing lipid solubility. This property could favor applications in hydrophobic matrices or drug delivery systems.

- Thermal Stability: Methyl and halogen substituents generally improve thermal stability. For example, 3-chloro-4"-methylbenzophenone (m.p. 97–98°C) and 3-methoxy-3":4"-methylbenzophenone (b.p. 212–213°C/22 mm) demonstrate stability trends that may extend to the iodo derivative .

生物活性

2-Iodo-3'-methylbenzophenone is an organic compound belonging to the benzophenone family, characterized by its unique structure which includes an iodine atom and a methyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

This compound has the molecular formula C15H13IO and a molecular weight of 334.17 g/mol. Its structure allows for various chemical reactions, including substitution and oxidation reactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13IO |

| Molecular Weight | 334.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 951887-33-5 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The iodine atom and carbonyl group in its structure play significant roles in its reactivity:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body. This interaction can lead to alterations in enzyme activity and subsequent metabolic pathways.

- Cellular Signaling : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, studies indicate that it can modulate oxidative stress responses and affect gene expression related to metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness varies depending on concentration and the specific bacterial target:

- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that at certain concentrations, this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli at MIC values comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro:

- Cytotoxicity Studies : In laboratory settings, the compound demonstrated cytotoxic effects on various cancer cell lines. For instance, it exhibited significant inhibition of cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.39 |

| HepG2 | 7.81 |

| MDA-MB-231 | 4.77 |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study conducted by Kalinowska et al. evaluated the antimicrobial properties of various benzophenone derivatives, including this compound. Results indicated that this compound had a significant inhibitory effect on multiple bacterial strains, highlighting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。